3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiourea and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the 2,3-dimethylphenyl, ethyl, and methyl groups can be carried out through nucleophilic substitution reactions using corresponding halides or organometallic reagents.
Thiol Group Introduction: The sulfanyl group can be introduced via thiolation reactions using thiolating agents like thiourea or thiols under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidine core can be reduced to corresponding alcohols.
Substitution: The aromatic ring and the thieno[2,3-d]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides, organometallic reagents, and strong bases or acids depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit enzymes such as kinases, which are crucial in various biological pathways.
Antimicrobial Activity: Studied for its potential antibacterial and antifungal properties.
Medicine
Cancer Research: Explored for its cytotoxic effects against various cancer cell lines.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves:
Molecular Targets: Binding to specific enzymes or receptors, such as kinases, to inhibit their activity.
Pathways Involved: Disruption of cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-one: Similar structure but different substitution pattern.
5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl: Another thieno[2,3-d]pyrimidine derivative with different functional groups.
Uniqueness
Substitution Pattern: The specific arrangement of the 2,3-dimethylphenyl, ethyl, and methyl groups, along with the sulfanyl group, provides unique chemical properties and biological activities.
Biological Activity: Exhibits distinct biological activities compared to other thieno[2,3-d]pyrimidine derivatives, making it a valuable compound for further research and development.
This comprehensive overview highlights the significance of 3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one in various scientific and industrial fields
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-5-12-11(4)22-15-14(12)16(20)19(17(21)18-15)13-8-6-7-9(2)10(13)3/h6-8H,5H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQUQKOGTACZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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